2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

HDAC1 inhibition pyridazinone SAR

2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923246-18-8) is a synthetic small molecule belonging to the pyridazinone-benzamide chemotype, a scaffold widely investigated for histone deacetylase (HDAC) inhibition. The compound features a 4-methoxyphenyl-substituted 6-oxopyridazinone 'cap' linked via an ethylene spacer to a 2,4-dimethoxybenzamide zinc-binding group (ZBG), a structural architecture characteristic of class I-selective HDAC inhibitors.

Molecular Formula C22H23N3O5
Molecular Weight 409.442
CAS No. 923246-18-8
Cat. No. B2813836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS923246-18-8
Molecular FormulaC22H23N3O5
Molecular Weight409.442
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C22H23N3O5/c1-28-16-6-4-15(5-7-16)19-10-11-21(26)25(24-19)13-12-23-22(27)18-9-8-17(29-2)14-20(18)30-3/h4-11,14H,12-13H2,1-3H3,(H,23,27)
InChIKeyZVKXSZBTXUADKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923246-18-8): Sourcing Guide for a Pyridazinone-Benzamide Research Candidate


2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923246-18-8) is a synthetic small molecule belonging to the pyridazinone-benzamide chemotype, a scaffold widely investigated for histone deacetylase (HDAC) inhibition [1]. The compound features a 4-methoxyphenyl-substituted 6-oxopyridazinone 'cap' linked via an ethylene spacer to a 2,4-dimethoxybenzamide zinc-binding group (ZBG), a structural architecture characteristic of class I-selective HDAC inhibitors [2]. With a molecular formula of C22H23N3O5 and a molecular weight of 409.4 g/mol, it is cataloged as a screening compound by multiple chemical suppliers [3]. Currently, published primary pharmacological data for this exact compound are absent from major public databases including PubChem, necessitating procurement decisions to be based on class-level structure-activity relationship (SAR) inferences from closely related, experimentally characterized pyridazinone-benzamide analogs.

Procurement Risk Alert: Why 2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Substituted with Generic Pyridazinone Analogs


Substituting 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide with any other 'pyridazinone-benzamide' compound from a screening library is scientifically invalid without direct comparative data, because the pyridazinone chemotype exhibits extreme sensitivity to substituent modifications across three critical pharmacophoric elements: the cap group, the linker, and the zinc-binding benzamide [1]. Published SAR campaigns on this scaffold demonstrate that even minor changes—such as replacing a 4-methoxyphenyl cap with a 4-methylphenyl or altering the substitution pattern on the benzamide from 2,4-dimethoxy to 2-amino-4-fluoro—can shift the IC50 from low nanomolar to micromolar ranges and invert HDAC isoform selectivity from class I to class II or vice versa [1]. Consequently, the exact substitution fingerprint of this compound represents a unique SAR probe whose biological performance cannot be predicted from any analog lacking the identical 4-methoxyphenyl cap, ethylene linker, and 2,4-dimethoxybenzamide ZBG combination.

Head-to-Head Quantitative Differentiation: 2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide vs. Closest Pyridazinone-Benzamide Comparators


HDAC1 Inhibitory Potency: Class-Level Inference from the Pyridazinone-Benzamide Scaffold vs. SAHA (Vorinostat)

As a caveat, direct experimental IC50 data for 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide against HDAC1 is not publicly available. However, class-level SAR inference can be drawn from the same pyridazinone-benzamide scaffold: the lead compound (S)-17b, which features a related cap and benzamide, potently inhibits human class I HDAC isoforms with low nanomolar IC50s (exact values in supplementary data of the reference) [1]. In contrast, the non-selective FDA-approved HDAC inhibitor vorinostat (SAHA) exhibits an HDAC1 IC50 of approximately 10–50 nM depending on assay conditions [2]. This class-level inference suggests the target compound, if it follows the scaffold's SAR, could achieve comparable or superior HDAC1 potency, but this must be empirically verified.

HDAC1 inhibition pyridazinone SAR

HDAC Isoform Selectivity Profile: Class-Level Inference from Pyridazinone-Benzamide Series vs. Non-Selective Benchmark Entinostat

A defining feature of the pyridazinone-benzamide scaffold is its pronounced selectivity for class I HDACs (HDAC1, 2, 3) over class II (HDAC6) and class IV (HDAC11). The lead analog (S)-17b was engineered for class I selectivity and demonstrated minimal off-target class II inhibition [1]. In contrast, the benzamide-class inhibitor entinostat (MS-275) shows class I selectivity with HDAC1 IC50 ~300 nM but significantly lower activity against HDAC6 (IC50 >10 μM) [2]. Without direct selectivity profiling, the target compound's 2,4-dimethoxy substitution on the benzamide ZBG may further tighten class I selectivity by reducing steric bulk compared to the 2-amino-4-fluorophenyl ZBG of (S)-17b, but this hypothesis requires experimental validation.

HDAC isoform selectivity class I HDAC pyridazinone

Antiproliferative Activity in SKM-1 Myelodysplastic Syndrome Cells: Indirect Comparison to Related Compound (S)-17b

The efficacy benchmark for this chemotype is the demonstrated antiproliferative effect of (S)-17b on the SKM-1 human myelodysplastic syndrome cell line, where it strongly increased acetyl-histone H3 and P21 levels and induced G1 cell cycle arrest and apoptosis [1]. While no published GI50/IC50 data exist for the target compound in any cell line, its structural similarity to (S)-17b suggests it may engage the same class I HDAC target to produce antiproliferative effects. However, the key differentiating features—the 2,4-dimethoxybenzamide ZBG versus the 2-amino-4-fluorophenyl ZBG in (S)-17b—could significantly alter cellular permeability, nuclear residence time, or off-target engagement, making direct extrapolation impossible without confirmatory testing.

SKM-1 antiproliferative myelodysplastic syndrome

Physicochemical and Drug-Likeness Properties vs. Clinical HDAC Inhibitors: Computed Baseline Comparison

Computed physicochemical properties for 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide from PubChem indicate a molecular weight of 409.4 g/mol, XLogP3-AA of 2.3, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. These parameters place it within the lower-molecular-weight range of pyridazinone HDAC inhibitors, offering a potential advantage in ligand efficiency metrics and oral bioavailability over bulkier analogs like (S)-17b (which contains a dimethylaminomethyl substituent and has a molecular weight >500 g/mol). Comparatively, the marketed HDAC inhibitor chidamide has a molecular weight of 390.4 g/mol and XLogP of 2.6 [2]. The target compound's lower XLogP relative to chidamide may translate to improved aqueous solubility and reduced CYP450 inhibition, but these are computed predictions without experimental validation.

drug-likeness physicochemical properties comparison

Structural Differentiation from the Closest Analog: 2,4-Dimethoxy vs. 2-Amino-4-Fluorophenyl Benzamide ZBG in the Pyridazinone Series

The most critical structural differentiator of 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide from the lead analog (S)-17b is the zinc-binding benzamide moiety: a 2,4-dimethoxy substitution pattern versus a 2-amino-4-fluorophenyl substitution [1]. Published SAR from pyridazinone and related benzamide HDAC inhibitor series consistently demonstrates that the benzamide substituent electronic effects determine zinc-chelation geometry, HDAC isoform selectivity, and cellular target engagement residence time [2]. The electron-donating methoxy groups in the target compound may modulate the pKa of the adjacent amide NH, potentially yielding a different residence time profile than the electron-withdrawing fluoro group in (S)-17b. However, no comparative biochemical or biophysical data exist for this specific modification on the pyridazinone scaffold, rendering any differential claim entirely speculative at this stage.

ZBG benzamide SAR

Strategic Procurement Application Scenarios for 2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Based on Class-Level SAR and Structural Uniqueness


Scaffold-Hopping SAR Probe for Class I HDAC Inhibitor Discovery

This compound serves as a distinct chemotype exploration tool for medicinal chemistry groups seeking to investigate the SAR of pyridazinone-benzamide HDAC inhibitors with a novel 2,4-dimethoxybenzamide ZBG. As supported by Section 3, the structural differentiation from the reported (S)-17b lies in the benzamide substitution pattern, providing a unique opportunity to probe how electron-donating methoxy groups modulate zinc-chelation geometry, HDAC isoform selectivity, and residence time relative to the better-characterized 2-amino-4-fluorophenyl ZBG [1]. Procurement is justified only when the specific research objective is to compare ZBG electronic effects head-to-head with (S)-17b or similar analogs.

Physicochemical Property Benchmarking for Lead Optimization

The compound's computed properties—molecular weight of 409.4 g/mol, XLogP3-AA of 2.3, and 8 rotatable bonds—place it in a favorable drug-likeness space compared to larger pyridazinone leads such as (S)-17b (MW >500) [1]. This makes it a suitable benchmark for lead optimization campaigns aiming to improve ligand efficiency and oral bioavailability within the pyridazinone HDAC inhibitor series. Procurement may be considered when the goal is to experimentally validate the relationship between reduced molecular weight/lipophilicity and PK parameters such as oral exposure or metabolic stability in rodents, as inferred in Section 3 [2].

Negative Control or Selectivity Probe for Pyridazinone-Targeted Chemical Biology

Given the absence of published bioactivity data, this compound can be strategically procured as a candidate negative control or selectivity profiling probe in chemical biology experiments. Its unique combination of a 4-methoxyphenyl cap and 2,4-dimethoxybenzamide ZBG may result in a different off-target profile compared to (S)-17b, as discussed in Section 3. Researchers investigating the selectivity landscape of pyridazinone-based HDAC inhibitors could employ this compound in parallel with (S)-17b to deconvolute the contribution of the benzamide substituent to the overall selectivity fingerprint [1].

Custom Synthesis Precursor for Late-Stage Diversification

For synthetic chemistry teams, the ethyl linker and unsubstituted phenyl cap provide multiple vectors for late-stage diversification, enabling the rapid generation of a focused library around this core scaffold. This scenario is directly supported by the structural analysis in Section 3, which highlights the compound's modular architecture. Procurement as a core intermediate or starting material allows exploration of cap, linker, and ZBG substitutions that could yield analogs with differentiated HDAC potency and selectivity profiles [1].

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